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Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase

kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR)

signaling.[1] Expressed predominantly in hematopoietic cells, HPK1 attenuates T-cell activation

and proliferation, thereby playing a crucial role in maintaining immune homeostasis.[1]

However, in the context of oncology, this function can be detrimental as it may impede the

immune system's ability to effectively target and eliminate tumor cells.[1] Inhibition of HPK1 is

therefore a promising strategy in cancer immunotherapy to enhance anti-tumor immune

responses.[2]

Hpk1-IN-15 is a potent and selective small molecule inhibitor of HPK1. By blocking the kinase

activity of HPK1, Hpk1-IN-15 is designed to release the brakes on T-cell activation, leading to a

more robust anti-tumor immune response. As with many targeted therapies, the development of

drug resistance is a significant clinical challenge. Understanding the molecular mechanisms by

which cancer cells or immune cells evade the effects of Hpk1-IN-15 is paramount for the

development of effective combination therapies and next-generation inhibitors.

This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen

to identify genes whose loss confers resistance to Hpk1-IN-15. Such screens are powerful
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tools for systematically interrogating the genome to uncover novel drug resistance

mechanisms.[3][4][5]

Data Presentation
A genome-wide CRISPR-Cas9 knockout screen was conducted in a human T-cell line (e.g.,

Jurkat) to identify genes that, when knocked out, lead to resistance to Hpk1-IN-15. The screen

was performed by transducing Cas9-expressing T-cells with a pooled lentiviral sgRNA library

and selecting for cells that survived and proliferated in the presence of a cytotoxic

concentration of Hpk1-IN-15. The sgRNA sequences in the resistant population were then

identified and quantified by next-generation sequencing.

Table 1: Top Gene Hits from Genome-Wide CRISPR Screen for Hpk1-IN-15 Resistance
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Gene Symbol Rank

Log2 Fold
Change
(Resistant vs.
Control)

False
Discovery
Rate (FDR)

Putative Role
in Resistance

CUL4B 1 8.2 < 0.001

Component of

E3 ubiquitin

ligase complex,

potential role in

protein

degradation

pathways.

DDB1 2 7.9 < 0.001

Component of

CUL4-DDB1 E3

ubiquitin ligase

complex.

CRBN 3 7.5 < 0.001

Substrate

receptor for

CUL4-DDB1 E3

ubiquitin ligase

complex.

TRAF2 4 6.8 < 0.005

E3 ubiquitin

ligase,

downstream of

TNF receptor

signaling.

SOCS1 5 6.5 < 0.005

Suppressor of

cytokine

signaling,

negative

regulator of

JAK/STAT

pathway.

PTPN22 6 6.1 < 0.01 Protein tyrosine

phosphatase,
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negative

regulator of T-cell

activation.

SHP2 (PTPN11) 7 5.8 < 0.01

Protein tyrosine

phosphatase

involved in

multiple signaling

pathways.

CBLB 8 5.5 < 0.01

E3 ubiquitin

ligase that

negatively

regulates T-cell

activation.

NFKBIA 9 5.2 < 0.05
Inhibitor of NF-

κB.

FAS 10 4.9 < 0.05
Cell surface

death receptor.

Table 2: Validation of Top Gene Hits by Individual sgRNA Knockout
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Gene Target
sgRNA
Sequence

% Viability
(Hpk1-IN-15) -
Knockout

% Viability
(Hpk1-IN-15) -
Control

Fold Change
in Viability

CUL4B sgRNA-1 78.2 ± 3.1 15.5 ± 1.8 5.05

sgRNA-2 75.9 ± 2.8 15.5 ± 1.8 4.90

DDB1 sgRNA-1 76.5 ± 3.5 15.5 ± 1.8 4.94

sgRNA-2 74.1 ± 2.9 15.5 ± 1.8 4.78

CRBN sgRNA-1 72.8 ± 4.0 15.5 ± 1.8 4.70

sgRNA-2 70.3 ± 3.3 15.5 ± 1.8 4.54

TRAF2 sgRNA-1 65.4 ± 2.5 15.5 ± 1.8 4.22

sgRNA-2 63.9 ± 3.1 15.5 ± 1.8 4.12

SOCS1 sgRNA-1 62.1 ± 2.8 15.5 ± 1.8 4.01

sgRNA-2 60.5 ± 3.0 15.5 ± 1.8 3.90

Experimental Protocols
Cell Line Preparation and Lentivirus Production

Cell Culture: Culture a human T-cell line (e.g., Jurkat) in RPMI-1640 medium supplemented

with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL

streptomycin at 37°C in a 5% CO2 incubator.

Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the T-cells with

a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin). Select for a

stable, high-Cas9-expressing population.

Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a

packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable

transfection reagent. Harvest the lentiviral supernatant at 48 and 72 hours post-transfection,

pool, and concentrate.
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Viral Titer Determination: Determine the lentiviral titer by transducing the Cas9-expressing T-

cells with serial dilutions of the concentrated virus and measuring the percentage of infected

cells (e.g., by flow cytometry for a fluorescent marker or by antibiotic selection).

Genome-Wide CRISPR-Cas9 Knockout Screen
Lentiviral Transduction: Transduce the Cas9-expressing T-cells with the pooled sgRNA

lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive

a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x

coverage of the sgRNA library.

Antibiotic Selection: At 48 hours post-transduction, select for transduced cells using the

appropriate antibiotic (e.g., puromycin) for 3-5 days.

Hpk1-IN-15 Treatment: Split the selected cell population into two groups: a control group

treated with vehicle (DMSO) and a treatment group treated with a predetermined cytotoxic

concentration of Hpk1-IN-15 (e.g., IC80).

Cell Passaging and Harvesting: Culture the cells for 14-21 days, maintaining a cell number

that preserves the library complexity (at least 500x coverage). Harvest cell pellets from the

initial population (T0) and from the vehicle- and Hpk1-IN-15-treated populations at the end of

the screen.

Data Analysis
Genomic DNA Extraction: Extract genomic DNA from the harvested cell pellets.

sgRNA Library Amplification: Amplify the integrated sgRNA sequences from the genomic

DNA using PCR with primers flanking the sgRNA cassette.

Next-Generation Sequencing (NGS): Sequence the PCR amplicons on a high-throughput

sequencing platform.

Data Analysis: Align the sequencing reads to the sgRNA library to determine the read count

for each sgRNA. Use software packages like MAGeCK to identify sgRNAs that are

significantly enriched in the Hpk1-IN-15-treated population compared to the control

population.
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Hit Validation
Individual sgRNA Cloning: Synthesize and clone 2-3 individual sgRNAs targeting each of the

top gene hits into a lentiviral vector.

Knockout Cell Line Generation: Generate individual knockout cell lines for each top hit gene

in the Cas9-expressing T-cell line.

Viability Assays: Treat the individual knockout cell lines and a control cell line (transduced

with a non-targeting sgRNA) with a dose range of Hpk1-IN-15. Measure cell viability after 72

hours using a suitable assay (e.g., CellTiter-Glo).

Mechanism of Action Studies: For validated hits, perform further experiments to elucidate the

mechanism by which their loss confers resistance to Hpk1-IN-15. This may include

immunoblotting for key signaling proteins, cytokine profiling, and T-cell activation assays.

Mandatory Visualization
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Caption: Hpk1 signaling pathway in T-cells.
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Caption: CRISPR screen workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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